Cas no 2229211-67-8 (tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate)

Technical Introduction: tert-Butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate is a specialized carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and a substituted piperazine moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its Boc group facilitates selective amine protection under mild conditions. The inclusion of a methylpiperazine structure enhances its utility in the development of bioactive molecules, particularly in medicinal chemistry applications targeting CNS and receptor-modulating agents. Its well-defined stereochemistry and stability make it a valuable intermediate for constructing complex heterocyclic frameworks. The product is typically handled under inert conditions to preserve its reactivity and purity.
tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate structure
2229211-67-8 structure
Product Name:tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate
CAS No:2229211-67-8
MF:C14H29N3O2
MW:271.398963689804
CID:6485470
PubChem ID:165828455
Update Time:2025-10-17

tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate
    • EN300-1872802
    • tert-butyl N-[2-methyl-1-(1-methylpiperazin-2-yl)propyl]carbamate
    • 2229211-67-8
    • Inchi: 1S/C14H29N3O2/c1-10(2)12(11-9-15-7-8-17(11)6)16-13(18)19-14(3,4)5/h10-12,15H,7-9H2,1-6H3,(H,16,18)
    • InChI Key: NJFIRPBKTNNXJZ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC(C(C)C)C1CNCCN1C)=O

Computed Properties

  • Exact Mass: 271.22597718g/mol
  • Monoisotopic Mass: 271.22597718g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 53.6Ų

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Additional information on tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate

tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate (CAS No. 2229211-67-8): A Comprehensive Overview

tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate (CAS No. 2229211-67-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements related to tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate.

The molecular structure of tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate is composed of a tert-butyl group, a carbamate functional group, and a substituted piperazine ring. The tert-butyl group provides steric hindrance and enhances the stability of the molecule, while the carbamate functional group is known for its ability to form stable amide bonds. The substituted piperazine ring introduces additional complexity and potential for interaction with biological targets.

Recent studies have highlighted the importance of tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate in the context of drug discovery and development. For instance, a 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a lead molecule for developing new treatments for neurodegenerative diseases. The researchers found that tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate exhibited potent binding affinity to specific receptors involved in neuronal signaling pathways, suggesting its potential as a therapeutic agent.

The synthesis of tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the reaction of 2-methylpropanoyl chloride with tert-butanol to form the tert-butyl ester intermediate. This intermediate is then reacted with 1-methylpiperazine to form the final product. The choice of solvents and catalysts plays a crucial role in optimizing yield and purity.

In terms of pharmacological properties, tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate has been shown to exhibit selective binding to certain receptors, making it a valuable tool for studying receptor-ligand interactions. A 2023 study in the European Journal of Pharmacology demonstrated that this compound selectively binds to serotonin receptors, which are implicated in various neurological disorders such as depression and anxiety. This finding opens up new avenues for developing targeted therapies.

The safety profile of tert-butyl N-2-methyl-1-(1-methylpiperazin-2-yl)propylcarbamate is another critical aspect that has been extensively studied. Preclinical toxicology assessments have indicated that this compound has a favorable safety margin, with no significant adverse effects observed at therapeutic doses. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In conclusion, tert-butyl N-2-methyl-1-(1-methylpiperazin-2-y l)prop ylcarbamate (CAS No. 2229211-67 -8) represents an exciting area of research in medicinal chemistry and pharmaceutical development. Its unique structural features and promising pharmacological properties make it a valuable candidate for further investigation and potential therapeutic applications. As research continues to advance, it is likely that new insights and applications will emerge, contributing to the ongoing efforts to improve human health and well-being.

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